1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride
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Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its nitro group, trifluoromethyl group, and piperazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride typically involves multiple steps, starting with the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with methyl piperazine to form the target compound. The reaction conditions include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to achieve high yields and purity. The use of automated systems and advanced purification methods, such as recrystallization or chromatography, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.
Reduction: Iron powder, hydrogen gas, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Nitroso derivatives from oxidation reactions.
Amines from reduction reactions.
Substituted piperazines from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study the effects of nitro and trifluoromethyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the trifluoromethyl group can influence the electronic properties of the molecule. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
2-Nitro-4-(trifluoromethyl)benzonitrile
2-Nitro-4-(trifluoromethyl)benzyl chloride
Uniqueness: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride is unique due to its specific structural features, such as the presence of the methyl group on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c1-8-7-17(5-4-16-8)10-3-2-9(12(13,14)15)6-11(10)18(19)20;/h2-3,6,8,16H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQQDCFDDQQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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